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Compound of Interest |

Compound Name: 2-(3-Bromopropoxy)benzaldehyde
CAS No.: 17954-11-9
Cat. No.: B172460

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and
Process Development Scientists Focus: Objective comparison of spectroscopic signatures
against precursors and impurities to validate synthesis success.

Executive Summary & Compound Profile

2-(3-Bromopropoxy)benzaldehyde is a critical bifunctional linker used in medicinal chemistry
to tether pharmacophores or synthesize fused heterocycles (e.g., benzofurans). Its value lies in
its dual reactivity: the aldehyde allows for reductive amination or Knoevenagel condensations,
while the alkyl bromide serves as an electrophile for nucleophilic substitution.

This guide provides a technical comparison of the product against its "alternatives"—
specifically, the starting materials (Salicylaldehyde) and potential side products (Bis-alkylation
impurities)—to ensure high-fidelity characterization.
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Property Data

CAS Number 17954-11-9 (Ortho-isomer)
Molecular Formula C10H11BrO2

Molecular Weight 243.10 g/mol

Physical State Pale yellow oil or low-melting solid

Linker synthesis, Benzofuran precursors,

Key Application ) )
PROTAC linker design

Comparative Analysis: Product vs. Precursors

The primary challenge in characterizing this molecule is distinguishing it from the starting
material (Salicylaldehyde) and the potential impurity formed if the linker reacts at both ends
(1,3-bis(2-formylphenoxy)propane).

Table 1: Spectroscopic Differentiators

Use this table to objectively validate conversion.
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2-(3-
( Salicylaldehyde 1,3-Dibromopropane
Feature Bromopropoxy)benz
(Precursor) (Reagent)
aldehyde (Product)
. Present (~11.0 ppm,
1H NMR: Phenolic OH  Absent | Absent
s
1H NMR: Aldehyde ~10.5 ppm (s) ~9.9 ppm (s) Absent
3 distinct signals ) ) ]
] ) ) Simple triplet/quintet
1H NMR: Alkyl Chain (Triplet, Quintet, Absent
_ pattern
Triplet)
~1680-1690 cm~1 ~1660 cm~1 (H-
IR: Carbonyl (C=0) Absent
(Free aldehyde) bonded to OH)
Broad band (3000-
IR: Hydroxyl (O-H) Absent Absent
3500 cm™1)
_ 200/202 /204 (1:2:1
Mass Spec (M*) 242 | 244 (1:1 ratio) 122

ratio)

Expert Insight: The most common error is incomplete alkylation. If you see a singlet at ~11.0
ppm in the *H NMR, your product is contaminated with unreacted Salicylaldehyde. If you see a
symmetrical multiplet pattern in the aromatic region without the bromine isotope pattern in MS,

suspect the bis-alkylated dimer.

Detailed Spectroscopic Characterization Protocols
A. Nuclear Magnetic Resonance (*H NMR)

Objective: Confirm structure and regiochemistry. Solvent: CDCls (Chloroform-d) is
recommended due to excellent solubility and clear separation of the aldehyde peak.

Protocol:
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» Dissolve ~10 mg of sample in 0.6 mL CDCls.

e Acquire spectrum with at least 16 scans to resolve the alkyl chain splitting.

 Critical Check: Verify the integration ratio of the aldehyde proton (1H) to the CH2-Br protons
(2H). A ratio deviation suggests impurity.

Key Signal Assignments (& ppm in CDCIs):

10.50 (s, 1H): Aldehyde proton (-CHO). Note: Shifted downfield compared to salicylaldehyde
due to loss of H-bonding.

7.84 (dd, 1H): Aromatic proton ortho to aldehyde.

7.52 (m, 1H): Aromatic proton para to ether.

7.05 (m, 2H): Aromatic protons ortho/para to ether.

4.22 (t, J=6.0 Hz, 2H): Ether methylene (-O-CHz-).

3.65 (t, J=6.5 Hz, 2H): Bromomethyl group (-CH2-Br).

2.38 (quint, J=6.3 Hz, 2H): Central methylene (-CH2-CH2-CHz-).

B. Infrared Spectroscopy (FT-IR)

Objective: Rapid purity assessment (monitoring reaction progress). Method: ATR (Attenuated
Total Reflectance) on neat oil/solid.

Diagnostic Peaks:
e 2850 & 2750 cm~1: Fermi doublet characteristic of the aldehyde C-H stretch.

e 1685 cm~1: C=0 stretch. Crucial: In the starting material (Salicylaldehyde), this peak is lower
(~1660 cm~1) due to intramolecular Hydrogen bonding. The shift to higher frequency
(wavenumber) confirms successful O-alkylation.

e 1240 cm~: Aryl alkyl ether C-O stretch (Strong).
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C. Mass Spectrometry (GC-MS | LC-MS)

Objective: Confirm presence of Bromine and molecular weight. lonization: ESI+ (LC-MS) or EI
(GC-MS).

Interpretation:
« Isotope Pattern: Bromine has two stable isotopes, 7°Br and 8!Br, in roughly 1:1 abundance.
o Target Signal: Look for a "doublet" molecular ion at m/z 242 and 244 of equal intensity.
o Fragmentation (EI):
o m/z 163: Loss of Br (M - 79).
o m/z 121: Salicylaldehyde cation (cleavage of ether bond).

Visualizing the Characterization Logic
Workflow: Synthesis Verification

This diagram illustrates the logical flow for verifying the conversion of Salicylaldehyde to the
target product using spectral data.
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Caption: Figure 1. Step-by-step logic flow for validating the synthesis of 2-(3-
Bromopropoxy)benzaldehyde using NMR markers.

Pathway: Spectral Shift Mechanism

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b172460?utm_src=pdf-body-img
https://www.benchchem.com/product/b172460?utm_src=pdf-body
https://www.benchchem.com/product/b172460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

This diagram visualizes why the signals change, linking chemical structure to spectral
observation.
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Caption: Figure 2. Mechanistic correlation between structural modification and observed
spectroscopic shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Page loading... [wap.guidechem.com]

¢ To cite this document: BenchChem. [Spectroscopic Characterization & Verification Guide: 2-
(3-Bromopropoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b172460#spectroscopic-characterization-of-2-3-
bromopropoxy-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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